3-(Furan-2-yl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a furan ring attached to a propanol backbone The furan ring is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions. For example, the reaction of furan with 2,2-dimethylpropan-1-ol in the presence of a strong acid like sulfuric acid can yield the desired product.
Another method involves the use of Grignard reagents. In this approach, a furan derivative is reacted with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes using metal catalysts such as palladium or nickel can be employed to facilitate the reaction and improve efficiency. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(Furan-2-yl)-2,2-dimethylpropanal or 3-(Furan-2-yl)-2,2-dimethylpropanone.
Reduction: Formation of 3-(Tetrahydrofuran-2-yl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propenoic acid: Another furan derivative with a carboxylic acid group.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer in polymer production.
Furfural: A furan derivative with an aldehyde group, widely used in the chemical industry.
Uniqueness
3-(Furan-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a furan ring and a tertiary alcohol group This structure imparts specific reactivity and properties that differentiate it from other furan derivatives
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(furan-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
GQRMHGLBFSQZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CO1)CO |
Origin of Product |
United States |
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